molecular formula C14H13N5O2 B2465306 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile CAS No. 339102-63-5

2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2465306
CAS No.: 339102-63-5
M. Wt: 283.291
InChI Key: OBVFPPSPLXBYJB-VOTSOKGWSA-N
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Description

2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a propanedinitrile moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the condensation of dimethylamine with a nitrophenyl-substituted aldehyde, followed by the addition of malononitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and nitrophenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)6-7-17-12-4-3-5-13(8-12)19(20)21/h3-8,17H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVFPPSPLXBYJB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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